molecular formula C15H10F3N5S B5599298 5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5599298
M. Wt: 349.3 g/mol
InChI Key: QBBBFZNMAQVGRU-AWQFTUOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves multi-step reactions, starting from simple precursors like methyl nicotinate or isonicotinic acid hydrazide. These processes often involve reactions with various aromatic aldehydes, hydrazine hydrate, and sometimes acetic acid to yield the desired triazole derivatives. For example, a method described by Dave et al. (2007) outlines the preparation of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol through a multi-step sequence, followed by reactions with aromatic aldehydes to give substituted triazole compounds (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the target compound, has been characterized using various spectroscopic techniques. For instance, Jian et al. (2007) prepared a compound by reacting 4-amino-5-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione with benzaldehyde and studied its structure, revealing significant dihedral angles between the benzene and pyridine rings and the triazole ring, indicative of the compound's spatial conformation (Jian et al., 2007).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with formaldehyde and different aromatic amines to yield a wide range of products with potential pharmacological activities. These reactions are crucial for the modification and functionalization of the triazole core, allowing for the synthesis of derivatives with varied biological activities (Dave et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are typically characterized after synthesis. These properties are essential for determining the compound's suitability for further applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and the ability to form complexes with metals, are influenced by their molecular structure. The presence of functional groups like the amino, thiol, and benzylideneamino groups plays a significant role in these properties, affecting the compound's potential uses in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of 1,2,4-triazoles, which are derived from reactions involving isonicotinic acid hydrazide, indicate that these compounds exhibit good to moderate antimicrobial properties. Such activities were identified through the synthesis of various derivatives, including the Schiff bases of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, which were found to possess significant antimicrobial potential (Bayrak et al., 2009). Additionally, thiazolidinones and Mannich bases derived from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol demonstrated antimicrobial and antitubercular activities, highlighting the compound's versatility in drug development (Dave et al., 2007).

Anticorrosion Properties

Schiff bases of pyridyl substituted triazoles, including derivatives similar to the compound of interest, have been evaluated as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. This application is particularly relevant for industrial processes where corrosion resistance is critical. The study found that these compounds could significantly reduce corrosion rates, with one derivative exhibiting up to 96.6% efficiency (Ansari et al., 2014).

Synthesis of Complex Heterocyclic Structures

The compound and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures. For example, the reaction of similar triazole-thiols with various reagents has led to the creation of novel heterocyclic compounds with potential antimicrobial and antifungal properties. These syntheses explore the chemical versatility of triazole-thiols in forming biologically active molecules (Elgemeie et al., 2017).

properties

IUPAC Name

3-pyridin-3-yl-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5S/c16-15(17,18)12-6-2-1-4-10(12)9-20-23-13(21-22-14(23)24)11-5-3-7-19-8-11/h1-9H,(H,22,24)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBBFZNMAQVGRU-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Pyridinyl)-4-((2-(trifluoro-ME)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

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